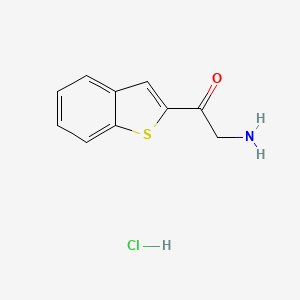

2-Amino-1-(1-benzothiophen-2-yl)ethan-1-one hydrochloride

説明

2-Amino-1-(1-benzothiophen-2-yl)ethan-1-one hydrochloride, also known as 2-Amino-1-benzothiophene-2-ethanone hydrochloride, is a small molecule that has been studied for its potential applications in the biomedical and pharmaceutical fields. 2-Amino-1-benzothiophene-2-ethanone hydrochloride is a white crystalline solid with a molecular weight of 250.2 g/mol. It is soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). This compound has been extensively studied for its properties and potential applications.

科学的研究の応用

Synthesis and Antibacterial Applications

- Synthesis of Pyridine Derivatives : Researchers have synthesized new pyridine derivatives using 2-amino substituted benzothiazole, which is closely related to the chemical structure of interest. These compounds showed significant antibacterial and antifungal activities, suggesting potential pharmaceutical applications (Patel & Agravat, 2007).

Molecular Structure and Characterization

- Isomeric Benzo[1,4]oxazines and Benzothiazolines : The reaction of 2-aminothiophenol with certain ketones yields a mixture of isomeric benzo[1,4]oxazines and benzothiazolines, characterized by NMR spectroscopy and X-ray crystallography. This study aids in understanding the molecular structure and potential applications of these compounds in material science (Santes et al., 1999).

Excited-State Intramolecular Proton Transfer

- Amino-Type Hydrogen-Bonding Molecules : Research into amino-type hydrogen-bonding compounds, including 2-(2'-aminophenyl)benzothiazole derivatives, reveals the potential to harness excited-state intramolecular proton transfer (ESIPT) reactions. These findings have implications for the development of new photophysical and photochemical materials (Tseng et al., 2015).

Cancer Research

- Antiproliferative Activity Against Cancer Cells : A study speculated that hydroxyl-containing benzo[b]thiophene analogs possess antiproliferative activity against laryngeal cancer cells. These compounds induced apoptotic cell death and arrested cells in the Sub-G1 phase, highlighting their potential in cancer therapy (Haridevamuthu et al., 2023).

Chemical Synthesis Techniques

- Copper(I) Iodide-catalyzed Synthesis : A method for synthesizing 1-benzothiophen-2-amines from 4-(2-bromophenyl)-1,2,3-thiadiazole showcases novel chemical synthesis techniques, potentially useful in creating various benzothiophene derivatives for research and development purposes (Petrov, Popova, & Androsov, 2015).

特性

IUPAC Name |

2-amino-1-(1-benzothiophen-2-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS.ClH/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10;/h1-5H,6,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSORCUCIFQEXQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone](/img/structure/B2842603.png)

![2-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetonitrile](/img/structure/B2842604.png)

![2-[[1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2842605.png)

![4-(benzo[d][1,3]dioxol-5-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2842612.png)

![Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2842613.png)

![4-[(Ethylsulfamoyl)methyl]benzoic acid](/img/structure/B2842617.png)

![1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2842620.png)